2-(Furan-2-yl)-2-oxoethyl thiocyanate
Description
Properties
CAS No. |
200621-67-6 |
|---|---|
Molecular Formula |
C7H5NO2S |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
[2-(furan-2-yl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C7H5NO2S/c8-5-11-4-6(9)7-2-1-3-10-7/h1-3H,4H2 |
InChI Key |
FMDGNCTUJUYADU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)CSC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-(Furan-2-yl)-2-oxoethyl thiocyanate with structurally analogous thiocyanate derivatives:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in C₉H₆N₂O₃S) increase melting points and density compared to furan or thiophene derivatives .
- Hazards : All compounds share the irritant (Xi) hazard class due to the reactive thiocyanate group .
- Molecular Weight: Thiophene derivatives (e.g., C₇H₅NOS₂) exhibit lower molar masses than phenyl-substituted analogs .
Q & A
Basic: What are the standard synthesis protocols for 2-(Furan-2-yl)-2-oxoethyl thiocyanate?
The synthesis typically involves a two-step process:
Formation of the keto-cyanide intermediate : Reacting furan-2-yl carbonyl derivatives (e.g., 2-furoyl chloride) with cyanide sources (e.g., potassium cyanide) to yield 2-(furan-2-yl)-2-oxoethyl cyanide.
Thiocyanation : Substituting the cyanide group with thiocyanate using thiocyanic acid (HSCN) or ammonium thiocyanate under acidic conditions .
Key considerations : Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of intermediates, and monitor reaction progress via TLC or FT-IR for thiocyanate incorporation (~2100 cm⁻¹ SCN stretch) .**
Advanced: What strategies optimize the yield and purity of this compound during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in thiocyanation .
- Temperature control : Maintain 0–5°C during thiocyanation to suppress side reactions (e.g., hydrolysis or polymerization) .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Data-driven approach : Compare yields under varying conditions (e.g., 60% yield at 25°C vs. 85% at 0°C) to identify optimal parameters .
Basic: What analytical techniques confirm the structure of this compound?
- Spectroscopy :
- Mass spectrometry : HRMS confirms molecular ion [M+H]⁺ at m/z 196.03 (calculated for C₇H₅NO₂S) .
- X-ray crystallography : Resolves spatial arrangement of the furan and thiocyanate groups .
Advanced: How can researchers resolve contradictions in spectral data for this compound?
Contradictions (e.g., variable melting points or NMR shifts) often arise from:
- Polymorphism : Different crystalline forms alter physical properties. Use DSC to identify polymorphic transitions .
- Solvent effects : NMR chemical shifts vary with solvent polarity (e.g., CDCl₃ vs. DMSO-d₆). Standardize solvents for reproducibility .
- Impurities : Trace solvents or unreacted intermediates skew data. Validate purity via HPLC with UV detection (λ = 254 nm) .
Basic: What biological activities have been explored for this compound?
Preliminary studies suggest:
- Antimicrobial activity : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans .
- Kinase inhibition : Potential interaction with tyrosine kinases (e.g., EGFR) based on thiocyanate’s electrophilic reactivity .
Methodology : Screen via microbroth dilution assays (antimicrobial) or kinase inhibition assays (e.g., ADP-Glo™) .
Advanced: What mechanistic hypotheses explain its biological activity?
- Thiocyanate as a leaving group : The SCN group may undergo nucleophilic substitution with biological thiols (e.g., glutathione), disrupting redox balance .
- Furan ring interactions : π-Stacking with aromatic residues in enzyme active sites (e.g., HIV-1 reverse transcriptase) .
Validation : Use LC-MS to detect covalent adducts with cysteine residues or mutagenesis studies to identify binding pockets .
Basic: How does this compound degrade under varying storage conditions?
- Hydrolysis : Degrades in humid environments via SCN group hydrolysis to yield 2-(furan-2-yl)-2-oxoethanol.
- Photolysis : UV exposure cleaves the thiocyanate bond, forming furan-2-yl ketone and elemental sulfur .
Stability protocols : Store at –20°C under argon in amber vials; monitor degradation via HPLC .
Advanced: What computational methods predict the reactivity of this compound?
- DFT calculations : Model transition states for thiocyanate substitution (e.g., Gibbs free energy barriers) using Gaussian 09 with B3LYP/6-31G(d) .
- Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina; validate with SPR or ITC .
Basic: What safety precautions are required when handling this compound?
- Hazard class : Irritant (Xi); causes skin/eye irritation .
- Protective measures : Use nitrile gloves, fume hood, and PPE. Neutralize spills with 10% sodium bicarbonate .
Advanced: How can researchers address conflicting toxicity data in literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
